molecular formula C6H3ClFNO2 B1589015 2-Chloro-5-fluoronicotinic acid CAS No. 38186-88-8

2-Chloro-5-fluoronicotinic acid

Cat. No.: B1589015
CAS No.: 38186-88-8
M. Wt: 175.54 g/mol
InChI Key: WMADTZFXZAITIR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoronicotinic acid is an organic compound with the molecular formula C₆H₃ClFNO₂ It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various derivatives, such as 2-chloro-5-amino-nicotinic acid.

    Oxidation Reactions: It can be oxidized to form different oxidation states of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction: Iron powder and catalytic hydrogenation with Raney’s nickel are commonly used.

    Oxidation: Various oxidizing agents can be employed depending on the desired product.

Major Products:

  • Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
  • Reduction reactions typically produce amino derivatives.
  • Oxidation reactions can lead to different oxidized forms of the compound.

Scientific Research Applications

2-Chloro-5-fluoronicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to modify the secondary structure of the RAD51 protein, which is involved in DNA repair processes . This interaction can inhibit the formation of the presynaptic complex, thereby affecting homologous recombination and DNA repair in cells.

Comparison with Similar Compounds

  • 2-Chloro-5-methylnicotinic acid
  • 2-Chloro-5-(trifluoromethyl)nicotinic acid
  • 2-Chloro-5-hydroxynicotinic acid
  • 2-Chloro-6-isopropylnicotinic acid
  • 2-Chloronicotinic acid

Comparison:

Properties

IUPAC Name

2-chloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMADTZFXZAITIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465724
Record name 2-chloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-88-8
Record name 2-Chloro-5-fluoronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38186-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoronicotinic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Ethyl-2-chloro-5-fluoro-nicotinoate (50.4 g, 0.247 mol) (see reference J. Med. Chem., 1993, 36(18), 2676-88) was dissolved in tetrahydrofuran (350 ml) and a 2 M aqueous solution of lithium hydroxide (247 ml, 0.495 mol) added. The reaction mixture was stirred at room temperature for 3 days. The pH of the solution was reduced to pH equal to 1 by addition of 6N hydrochloric acid and then extracted with dichloromethane. The combined extracts were dried over anhydrous magnesium sulphate and the solvent removed in vacuo to give a solid which was triturated with diethyl ether and then dried in vacuo to give 2-chloro-5-fluoro nicotinic acid (40.56 g) as a white solid.
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247 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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